Neoclausenamide

Description

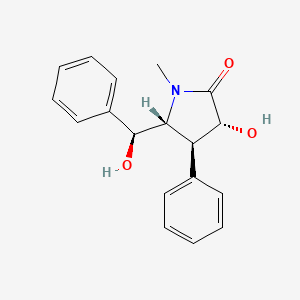

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C18H19NO3 |

|---|---|

Molecular Weight |

297.3 g/mol |

IUPAC Name |

(3R,4S,5R)-3-hydroxy-5-[(S)-hydroxy(phenyl)methyl]-1-methyl-4-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C18H19NO3/c1-19-15(16(20)13-10-6-3-7-11-13)14(17(21)18(19)22)12-8-4-2-5-9-12/h2-11,14-17,20-21H,1H3/t14-,15+,16-,17+/m0/s1 |

InChI Key |

WGYGSZOQGYRGIP-VVLHAWIVSA-N |

Isomeric SMILES |

CN1[C@H]([C@@H]([C@H](C1=O)O)C2=CC=CC=C2)[C@H](C3=CC=CC=C3)O |

Canonical SMILES |

CN1C(C(C(C1=O)O)C2=CC=CC=C2)C(C3=CC=CC=C3)O |

Synonyms |

clausenamide neoclausenamide zetaclausenamide |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Neoclausenamide

Botanical Sources and Geographic Distribution

Neoclausenamide has been identified in several plant species, with Clausena lansium being a prominent source.

Clausena lansium (Wampee) as a Primary Source

Clausena lansium, commonly known as wampee, is a species of strongly scented evergreen trees within the Rutaceae family. wikipedia.orgstuartxchange.org It is recognized as a primary botanical source of this compound. sci-hub.ruacs.org The leaves and stems of C. lansium have been specifically studied for the presence of this compound. sci-hub.ruacs.orgrsc.orgfrontiersin.orgnih.gov

Other Clausena Species and Related Genera

While Clausena lansium is a key source, this compound and related compounds have also been reported in other Clausena species. nih.gov The genus Clausena itself is part of the Rutaceae family, which also includes the genus Citrus. wikipedia.org Other species within the Clausena genus include Clausena anisata, Clausena excavata, and Clausena indica, some of which are also known for their medicinal uses or edible fruits. wikipedia.org

Clausena lansium is native to and widely cultivated in southern China and Vietnam. wikipedia.orgkew.org Its geographic distribution extends to other parts of Southeast Asia, including Cambodia, Indonesia, Laos, Malaysia, the Philippines, Singapore, and Thailand. wikipedia.org Outside of this native range, it is occasionally cultivated in regions such as India, Sri Lanka, Queensland (Australia), Florida and Hawaii (USA), and Central America. wikipedia.org The plant thrives in tropical or subtropical climates and prefers rich loam soil, similar to the conditions required for citrus trees. wikipedia.orgqjure.com

Extraction Techniques from Plant Biomass

Extracting this compound from plant material involves separating the desired compound from the complex plant matrix. Various techniques, ranging from conventional methods to more advanced approaches, are employed.

Conventional Solvent-Based Extraction Approaches

Conventional extraction methods typically involve the use of solvents to dissolve and extract soluble compounds from dried and powdered plant material. Maceration, percolation, and Soxhlet extraction are examples of such techniques. slideshare.netscielo.br

Research on Clausena lansium has utilized solvent-based extraction for isolating this compound and other compounds. For instance, air-dried, powdered stems of C. lansium have been macerated and refluxed with ethanol (B145695) (aq) to obtain a residue. rsc.org This residue was then subjected to partitioning with solvents like chloroform (B151607) and ethyl acetate (B1210297). rsc.org Similarly, the twigs and leaves of C. lansium have been extracted with refluxing methanol (B129727). frontiersin.orgnih.gov The resulting methanol extract was then suspended in water and partitioned with petroleum ether, ethyl acetate, and n-butyl alcohol. frontiersin.orgnih.gov

These conventional methods often involve considerable solvent consumption and can be time-consuming. nih.govijper.org

Advanced Extraction Methodologies for Natural Products

Advanced extraction techniques aim to improve efficiency, reduce solvent usage, and minimize extraction time compared to conventional methods. nih.govijper.orgmdpi.com While specific detailed applications for this compound extraction using these methods may not be extensively documented in the provided search results, advanced techniques commonly used for extracting bioactive compounds from plant matrices include Supercritical-Fluid Extraction (SFE), Pressurised-Liquid Extraction (PLE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Enzyme-Assisted Extraction (EAE). nih.govmdpi.comnih.govunirioja.esresearchgate.net These methods utilize different principles, such as high pressure, ultrasound waves, or microwaves, to enhance the release of compounds from the plant material. mdpi.comnih.govunirioja.es

Chromatographic Isolation and Purification Strategies

Following the initial extraction, chromatographic techniques are essential for isolating and purifying this compound from the complex mixture of compounds present in the crude extract. Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.

Studies on the isolation of this compound from Clausena lansium have employed chromatographic methods. For example, an ethyl acetate extract obtained from C. lansium twigs and leaves was subjected to chromatography on a silica (B1680970) gel column. frontiersin.orgnih.gov Elution was performed using a gradient mixture of petroleum ether and acetone (B3395972) to obtain different fractions. frontiersin.orgnih.gov

Chromatographic purification is a crucial step to obtain this compound in a pure form for structural elucidation and further research. Various types of chromatography, such as column chromatography (including silica gel and reversed-phase), thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC), are commonly used in natural product isolation. researchgate.netepo.orgresearchgate.netgoogle.compolypeptide.com The choice of stationary and mobile phases depends on the chemical properties of this compound and the other compounds in the extract.

Detailed research findings often include specific chromatographic parameters, such as the type of column, elution solvent systems, and detection methods, to ensure effective separation and purification of this compound. For instance, HPLC has been used for the resolution and determination of optical purity of this compound enantiomers, employing chiral stationary phases and specific mobile phases like n-hexane and isopropanol (B130326). researchgate.net

General Chromatographic Techniques Employed

Chromatography plays a crucial role in the separation and purification of natural products from complex plant extracts. Various chromatographic techniques are generally employed in the isolation of compounds like this compound. These techniques separate compounds based on their differential interactions with a stationary phase and a mobile phase.

Commonly used chromatographic methods in natural product isolation include column chromatography, which can utilize various stationary phases such as silica gel or macroporous adsorbent resin. rsc.orggoogle.comescholarship.org Silica gel column chromatography is a widely applied technique for separating components of plant extracts based on polarity. fda.gov.tw Macroporous adsorbent resin has also been used for the fractionation of extracts, such as the n-BuOH-soluble portion from Clausena lansium stems. rsc.org

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique frequently used for the separation and purification of natural products, including this compound and its analogs. researchgate.net HPLC offers higher resolution and efficiency compared to traditional column chromatography. It can be used for both analytical and preparative purposes, allowing for the separation of complex mixtures and the isolation of pure compounds. The choice of stationary phase (e.g., chiral or achiral) and mobile phase composition in HPLC is critical for achieving effective separation. researchgate.net

Thin-layer chromatography (TLC) is often used as an analytical tool in natural product isolation to monitor the separation process during column chromatography and to check the purity of isolated fractions. rsc.org

Specific Purification Protocols for this compound

Specific purification protocols for this compound often involve a combination of the general chromatographic techniques mentioned above. Following initial extraction and partitioning, the fraction containing this compound is subjected to more refined separation methods.

One approach described involves the fractionation of an extract (e.g., the n-BuOH-soluble portion) using macroporous adsorbent resin. rsc.org This step helps to reduce the complexity of the mixture before applying higher-resolution techniques.

Further purification of this compound and its stereoisomers, such as epithis compound, has been achieved using high-performance liquid chromatography (HPLC). researchgate.net For the resolution of epithis compound enantiomers, HPLC with chiral stationary phases (CSPs) has been investigated. researchgate.net Different mobile phase compositions are tested to optimize separation. For instance, a mixture of n-hexane and isopropanol (IPA) in a specific ratio (e.g., 75/25, v/v) has been used with a Chiralcel OJ-H column for separating enantiomers. researchgate.net The flow rate and detection wavelength are also optimized for effective separation and monitoring. researchgate.net

Column chromatography, particularly on silica gel, has also been employed in the purification of this compound and related compounds. fda.gov.twgoogle.comescholarship.org Elution is typically performed using solvent systems of increasing polarity to separate compounds. fda.gov.tw

While specific detailed protocols with exact solvent gradients and fraction collection schemes for isolating this compound specifically might vary across different studies depending on the source material and the desired purity, the general principle involves sequential chromatographic steps, starting with lower-resolution techniques and progressing to higher-resolution methods like HPLC to obtain the pure compound.

Interactive Data Table (Example - based on chromatographic conditions mentioned):

| Technique | Stationary Phase | Mobile Phase | Application | Reference |

| HPLC | Chiralcel OJ-H (Chiral Stationary Phase) | n-hexane/isopropanol (75:25, v/v) | Resolution of epithis compound enantiomers | researchgate.net |

| Column Chromatography | Silica gel | Various solvent systems (e.g., C₆H₆, CHCl₃-C₆H₆, Me₂CO-CHCl₃-C₆H₆) | Separation of amides from Clausena lansium seed extract | fda.gov.tw |

| Column Chromatography | Macroporous adsorbent resin | Not specified in detail for this step | Fractionation of n-BuOH extract from C. lansium stems | rsc.org |

Chemical Synthesis and Stereochemical Control of Neoclausenamide

Strategic Considerations in Neoclausenamide Total Synthesis

Strategic approaches to the total synthesis of this compound often focus on the efficient construction of the central γ-lactam ring and the precise control over the stereocenters at positions 3, 4, 5, and 7 (based on the numbering of this compound). Key considerations include the choice of starting materials, the sequence of reactions, and the methods employed for stereochemical induction and control. Researchers have explored various strategies, including those involving cyclization reactions to form the lactam ring, and the use of chiral methodologies to control stereochemistry. The synthesis of polycyclic γ- and δ-lactams bearing up to four contiguous fully controlled stereocenters has been presented using an approach based on 2,3-epoxyamides in domino reactions. researchgate.net

Retrosynthetic Analyses and Key Disconnections

Retrosynthetic analysis of this compound typically involves identifying key bonds that can be disconnected to simpler, readily available starting materials. Common disconnections might involve breaking bonds within the pyrrolidin-2-one ring or at the connections to the phenyl and hydroxymethylphenyl substituents. One retrosynthetic analysis of indolizidine, a related N-containing compound, highlights the use of a chiral building block as a source of chirality. rhhz.net While not directly for this compound, this illustrates the principle of using chiral starting materials or intermediates in the retrosynthetic plan for complex natural products with defined stereochemistry. Another study mentions retrosynthetic paradigms in the context of clausenamide (B11721) alkaloids. chem960.com

Total Synthesis Approaches to this compound and its Analogues

Numerous synthetic strategies have been developed for the total synthesis of this compound and its analogues, reflecting the complexity and synthetic interest in these molecules.

Formal Total Synthesis Strategies

Formal total synthesis refers to a synthetic route that produces a known intermediate in a previously completed total synthesis. This approach can be valuable for demonstrating the efficiency of new methodologies. Some studies have reported formal total syntheses of clausenamide or related structures, which could potentially be adapted or extended to this compound. A formal total synthesis of (±)-clausenamide using an N-heterocyclic carbene (NHC) approach has been reported. ucl.ac.uk Another study describes a concise formal stereoselective synthesis of (-)-swainsonine, an indolizidine alkaloid, highlighting the use of a versatile chiral building block. rhhz.net While not directly about this compound, this exemplifies the formal synthesis strategy in the context of complex nitrogen heterocycles.

Asymmetric and Enantioselective Synthesis

Given that this compound is a chiral natural product, the development of asymmetric and enantioselective synthetic routes is crucial to obtain the desired stereoisomer. These approaches aim to control the absolute configuration of the stereocenters during bond-forming reactions. Enantioselective synthesis of this compound is highly needed. rsc.org Asymmetric synthesis methods often involve the use of chiral catalysts, reagents, or auxiliaries. mdpi.comyale.edu

Organocatalytic Methodologies (e.g., N-Heterocyclic Carbene Catalysis)

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, offering advantages such as metal-free conditions and unique reactivity profiles usask.ca. N-Heterocyclic carbenes (NHCs) are a prominent class of organocatalysts known for their ability to activate substrates through various mechanisms, including the generation of Breslow intermediates and involvement in radical processes researchgate.netclaremont.educhemrxiv.orgnih.gov. NHC catalysis has been successfully applied in the synthesis of various nitrogen-containing heterocycles and in transformations like ring expansion reactions to form lactams, which are structural features present in this compound usask.caresearchgate.net. While direct examples of NHC catalysis specifically for the core ring formation or installation of key stereocenters in the synthesis of this compound were not extensively detailed in the provided search results, the general utility of NHCs in constructing similar heterocyclic scaffolds and controlling stereochemistry suggests their potential applicability in this compound synthesis or related analog preparation. One study mentions NHC-catalyzed formal [3+2] annulation for the synthesis of 6-hydroxyl butyrolactams, structurally related to the pyrrolidinone core of this compound researchgate.net.

Metal-Catalyzed Transformations (e.g., Ruthenium Tetroxide Oxidation)

Metal catalysis plays a vital role in modern synthetic chemistry, enabling a wide range of transformations with high efficiency and selectivity. Ruthenium tetroxide (RuO₄) is a potent oxidizing agent frequently employed in organic synthesis, often used catalytically with a co-oxidant researchgate.netchem-station.comwikidoc.orgmdpi.com. RuO₄ is known for its ability to cleave carbon-carbon double bonds, oxidize alcohols to carbonyls or carboxylic acids, and oxidize other functional groups chem-station.comwikidoc.org. In the context of this compound, ruthenium tetroxide oxidation has been reported for the regiospecific oxidation of this compound and its 6-epimer to yield neoclausenamidone researchgate.netrsc.orgsci-hub.rumolaid.com. This transformation occurs after the formation of the this compound core structure, indicating its use in modifying the compound rather than directly assembling its main skeleton in this specific reported instance. However, metal-catalyzed oxidations are broadly applicable in installing oxygen functionalities and modifying oxidation states during a synthetic sequence.

Key Synthetic Intermediates and Cascade Reactions

The synthesis of this compound often involves key intermediates that undergo cascade reactions to efficiently construct the complex polycyclic structure and establish the correct stereochemistry.

Role of SB204900 as a Precursor

SB204900, chemically known as N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, has been identified as a crucial common precursor in the synthesis of this compound and other related N-heterocyclic Clausena alkaloids researchgate.netrsc.orgsci-hub.ru. The synthesis of both enantiomers of SB204900 has been achieved, providing access to different stereoisomers of the target alkaloids researchgate.netrsc.orgsci-hub.ru. The strategic design of SB204900, containing an epoxide and an enamide/alkene moiety, allows it to undergo diverse intramolecular cyclization reactions under Brønsted acidic conditions, leading to the formation of various ring systems found in Clausena alkaloids, including the five-membered ring system of this compound researchgate.netrsc.orgsci-hub.ru.

Alkene-Epoxide Cyclization Reactions

One of the key cascade reactions originating from the precursor SB204900 is the intramolecular alkene-epoxide cyclization researchgate.netrsc.orgsci-hub.rumolaid.commolaid.comcolab.ws. Under specific Brønsted acidic conditions, the alkene moiety in SB204900 can be activated to attack the epoxide ring. This cyclization pathway leads to the formation of the five-membered N-heterocyclic ring system characteristic of this compound researchgate.netrsc.orgsci-hub.ru. The stereochemical outcome of this cyclization is critical for establishing the relative configuration of the stereocenters in the pyrrolidinone core. Research indicates that tuning the reaction conditions can influence the efficiency and diastereoselectivity of this cyclization pathway researchgate.netrsc.org.

Enamide-Epoxide Cyclization Reactions

In addition to alkene-epoxide cyclization, SB204900 can also undergo intramolecular enamide-epoxide cyclization under Brønsted acidic conditions researchgate.netrsc.orgsci-hub.rumolaid.commolaid.comcolab.wsthieme-connect.com. This reaction involves the nucleophilic attack of the enamide carbon onto the epoxide ring. Depending on the reaction conditions and the conformation of the intermediate, this cyclization can lead to different ring sizes and stereoisomers. While alkene-epoxide cyclization of SB204900 primarily yields the five-membered ring of this compound, enamide-epoxide cyclization can lead to the formation of the six-membered N-heterocyclic ring found in homoclausenamide (B1255520) researchgate.netrsc.orgsci-hub.ru. The interplay between electronic effects and conformational structure of the oxirane-containing enamide precursor dictates the favored cyclization pathway and the resulting heterocyclic product sci-hub.ru.

Arene-Epoxide Cyclization Reactions

A further cyclization pathway observed from SB204900 under Brønsted acidic conditions is the intramolecular arene-epoxide cyclization researchgate.netrsc.orgsci-hub.rumolaid.commolaid.comcolab.wsacs.org. This reaction involves the electrophilic attack of the activated epoxide on the aromatic ring system present in the SB204900 structure. This cyclization pathway is responsible for the formation of larger ring systems, such as the eight-membered ring found in ζ-clausenamide researchgate.netrsc.orgsci-hub.ru. The facile nature of this aryl-epoxide cyclization can be influenced by the electronic effects and the folded conformational structure of the precursor, as revealed by techniques like X-ray crystallography sci-hub.ru. The ability of SB204900 to undergo these divergent cyclizations highlights its versatility as a precursor for accessing structurally diverse Clausena alkaloids by simply tuning the reaction conditions researchgate.netrsc.orgsci-hub.ru.

Synthesis of this compound Derivatives and Analogues

The synthetic accessibility of this compound and its related compounds has facilitated the exploration of various derivatives and analogues. These synthetic efforts aim to probe the structure-activity relationships and potentially discover compounds with modified or enhanced properties.

Preparation of Stereoisomers (e.g., Epithis compound, Homoclausenamide, Zeta-Clausenamide)

Several stereoisomers of this compound exist, differing in the configuration of their chiral centers. The synthesis of these stereoisomers is crucial for understanding the influence of stereochemistry on their chemical and biological profiles.

Epithis compound: This stereoisomer is the 6-epimer of this compound. Its preparation can occur concurrently with this compound during the Brønsted acid-mediated cyclization of SB204900. researchgate.netsci-hub.rursc.org The synthesis of optically active Epithis compound has been achieved through strategies involving the resolution of intermediates using chiral reagents, followed by cyclization and reduction steps. researchgate.netnih.gov An alternative approach to enantioenriched Epithis compound utilizes an N-heterocyclic carbene (NHC)-catalyzed formal [3+2] annulation reaction of bromoenals with α-amino ketones, followed by reduction. acs.orgresearchgate.netacs.orgnih.gov

Homoclausenamide: This analogue features a six-membered N-heterocyclic ring, in contrast to the five-membered ring of this compound. Homoclausenamide can be synthesized from the common precursor SB204900 via an intramolecular enamide-epoxide ring opening reaction, facilitated by Brønsted acids. researchgate.netsci-hub.rursc.orgrsc.orgnih.govnih.govmolaid.com

Zeta-Clausenamide (ζ-clausenamide): Characterized by an eight-membered N-heterocyclic ring, Zeta-Clausenamide is another structural analogue accessible from SB204900. Its synthesis involves an intramolecular arene-epoxide ring opening reaction under Brønsted acid catalysis. researchgate.netsci-hub.rursc.orgnih.govmolaid.com An alternative elegant synthesis of Zetaclausenamide has been reported, involving a sequence of reactions including Darzen's condensation, photoisomerization, and a final cyclization step. nih.gov

Structural Modifications and Diversification Strategies

Beyond the synthesis of its naturally occurring stereoisomers, strategies have been developed to create structural modifications and diversify the this compound scaffold. The versatility of the precursor SB204900 in undergoing different cyclization pathways (alkene-epoxide, enamide-epoxide, and arene-epoxide) serves as a primary diversification strategy, leading to lactams of varying ring sizes (five-, six-, and eight-membered). researchgate.netsci-hub.rursc.orgrsc.orgnih.gov

Further modifications can be performed on the this compound structure. For instance, regiospecific oxidation of this compound and its 6-epimer yields neoclausenamidone. researchgate.netsci-hub.rursc.orgnih.gov Neoclausenamidone can undergo epimerization to clausenamidone under specific kinetic conditions, which can then be reduced to furnish clausenamide. researchgate.netsci-hub.rursc.orgrsc.orgnih.gov These transformations highlight potential routes for interconversion between different Clausena alkaloids.

Synthetic efforts have also explored the preparation of C5-hydroxyl and N-substituted derivatives of clausenamide, as described in patent literature, indicating avenues for structural variation at different positions of the core scaffold. google.com The synthesis of analogues with modifications to the phenyl substituents, such as 4- and 6-desphenyl analogues of (-)-clausenamide, has also been reported, along with alternative routes to prepare stereoisomers like (+)-epi-clausenamide. acs.org A general approach for the synthesis of racemic this compound and its analogs has been developed, offering flexibility in introducing variations to the structure. acs.orgucl.ac.uk

Biosynthetic Pathways of Neoclausenamide

Putative Biosynthetic Origins of Clausena Alkaloids

The Clausena genus is a known source of bioactive carbazole (B46965) alkaloids and coumarins. mdpi.com While carbazole alkaloids are prevalent across various Clausena species, coumarins are more commonly found in C. harmandiana and C. excavata. mdpi.com The biosynthesis of carbazole alkaloids in higher plants is proposed to originate from primary precursors such as shikimic acid, malonyl-CoA, and prenyl phosphate. These compounds are thought to lead to the formation of 3-methylcarbazole, which then undergoes oxygenation and prenylation to yield the more complex carbazole alkaloids found in Clausena species. nih.gov The genome of Clausena lansium has been studied to reveal insights into the carbazole alkaloids biosynthesis pathway, with transcriptomic analysis identifying genes potentially involved in their synthesis. researchgate.netnih.gov Alkaloids are found in various parts of the wampee plant, with the stem containing the most abundant alkaloid profiles, suggesting it as an important source. researchgate.net

Proposed Enzymatic Transformations Leading to Neoclausenamide

Research into the synthesis of clausena alkaloids has implicated specific intermediates and cyclization reactions as key steps in their formation, providing clues about the enzymatic transformations involved in vivo. N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide, known as SB204900, has been identified as a common precursor to several N-heterocyclic clausena alkaloids, including this compound. sci-hub.rursc.orgresearchgate.netrsc.org

Proposed enzymatic transformations likely involve cyclization reactions mediated by plant enzymes. Studies simulating these pathways in vitro using Brønsted acids have shown that SB204900 can undergo alkene-epoxide, enamide-epoxide, and arene-epoxide cyclization reactions under different conditions to produce various N-heterocyclic compounds, including the five-membered this compound. sci-hub.rursc.orgresearchgate.netrsc.org This suggests that similar enzymatic catalysis could be responsible for these cyclization events in the plant.

Following the formation of this compound, further enzymatic modifications are proposed. Regiospecific oxidation of this compound is thought to lead to neoclausenamidone. sci-hub.rursc.orgresearchgate.netrsc.org This oxidation step is likely catalyzed by an oxidase enzyme.

Intermediates and Branching Points in the Biosynthetic Cascade (e.g., from SB204900)

SB204900 (N-methyl-N-[(Z)-styryl]-3-phenyloxirane-2-carboxamide) serves as a crucial intermediate and a branching point in the proposed biosynthetic pathway of several Clausena alkaloids. sci-hub.rursc.orgresearchgate.netrsc.orgthieme-connect.com Depending on the specific enzymatic environment and reaction conditions within the plant, SB204900 can be transformed into different N-heterocyclic structures.

The cyclization of SB204900 can lead to the formation of five-membered rings, resulting in this compound and its 6-epimer. sci-hub.rursc.orgresearchgate.netrsc.org Alternatively, the same precursor can undergo different cyclization pathways to yield six-membered N-heterocyclic homoclausenamide (B1255520) or eight-membered N-heterocyclic zeta-clausenamide. sci-hub.rursc.orgresearchgate.netrsc.org This highlights SB204900 as a key intermediate from which the biosynthetic pathway branches to produce different types of clausena alkaloids.

Further steps in the cascade involve the modification of these initial cyclic structures. As mentioned, this compound can be oxidized to neoclausenamidone. sci-hub.rursc.orgresearchgate.netrsc.org Neoclausenamidone is then proposed to undergo enolization and subsequent protonation, leading to the epimerization into clausenamidone. sci-hub.rursc.orgresearchgate.netrsc.org Finally, reduction of clausenamidone furnishes clausenamide (B11721). sci-hub.rursc.orgresearchgate.netrsc.org This sequence illustrates a potential downstream pathway from this compound, involving several enzymatic steps.

The proposed biosynthetic cascade from SB204900 is summarized below, showing the branching points leading to different alkaloids:

| Intermediate/Compound | Proposed Transformation | Product(s) |

| SB204900 | Cyclization (Alkene-epoxide, Enamide-epoxide, Arene-epoxide) | This compound, this compound 6-epimer, Homoclausenamide, Zeta-clausenamide sci-hub.rursc.orgresearchgate.netrsc.org |

| This compound | Oxidation | Neoclausenamidone sci-hub.rursc.orgresearchgate.netrsc.org |

| Neoclausenamidone | Enolization and Protonation (Epimerization) | Clausenamidone sci-hub.rursc.orgresearchgate.netrsc.org |

| Clausenamidone | Reduction | Clausenamide sci-hub.rursc.orgresearchgate.netrsc.org |

This table illustrates the central role of SB204900 and the subsequent transformations that lead to this compound and other related alkaloids. While these pathways are largely based on synthetic studies and proposed mechanisms, they provide a strong framework for understanding the complex biosynthesis of these natural products in Clausena species.

Mechanistic Elucidation of Neoclausenamide S Biological Activities

Neurobiological Actions and Underlying Molecular Mechanisms

Neoclausenamide and its related derivatives have been investigated for their effects on neuronal function, with a focus on mechanisms crucial for learning, memory, and neuronal survival. researchgate.netgoogle.com

Modulation of Synaptic Plasticity Pathways

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process underlying learning and memory. tmc.eduwikipedia.org Studies indicate that compounds structurally related to this compound can influence these pathways. researchgate.netgoogle.com

Effects on Intracellular Calcium Homeostasis

Intracellular calcium levels play a critical role in synaptic function, including neurotransmitter release and the induction of synaptic plasticity. tmc.eduwikipedia.org Research suggests that (-)-clausenamide, a related compound, can mildly elevate intracellular calcium levels, which is considered important for neurotransmitter release and synaptic function. researchgate.netgoogle.com This modulation of calcium homeostasis is hypothesized to contribute to its effects on synaptic plasticity. researchgate.net

Activation of Signaling Cascades Critical for Long-Term Potentiation (LTP)

Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity, widely considered a cellular mechanism for learning and memory. tmc.eduscielo.brnih.gov (-)-Clausenamide has been shown to promote synaptic plasticity by activating signaling pathways critical for LTP. researchgate.net The induction of LTP often involves the activation of NMDA receptors and subsequent calcium influx, which triggers downstream signaling cascades, including those involving protein kinases like CaMKII and PKC, as well as pathways involving cAMP and ERK. google.comscielo.brfrontiersin.org These pathways are essential for the long-lasting changes in synaptic strength characteristic of LTP. scielo.brfrontiersin.org

Influence on the Cholinergic System (e.g., Choline (B1196258) Acetyltransferase Stimulation)

The cholinergic system, which utilizes acetylcholine (B1216132) as a neurotransmitter, is vital for cognitive functions, including learning and memory. nih.govfrontiersin.org Dysfunction of this system is implicated in neurodegenerative diseases. frontiersin.org (-)-Clausenamide has been shown to stimulate choline acetyltransferase (ChAT) activity in neuronal cultures, thereby promoting acetylcholine synthesis. google.com ChAT is the enzyme responsible for synthesizing acetylcholine. nih.govnih.gov By influencing the cholinergic system through mechanisms like ChAT stimulation, this compound-related compounds may enhance cholinergic signaling, potentially contributing to improved cognitive function. researchgate.netgoogle.com

Neuroprotective Mechanisms at Cellular and Subcellular Levels

Beyond modulating synaptic function, this compound and its analogs have demonstrated neuroprotective properties, which are crucial for preserving neuronal health and function in the face of insults. researchgate.net

Inhibition of Amyloid-Beta Protein Toxicity and Aggregation Processes

Amyloid-beta (Aβ) protein aggregation and the resulting toxicity are central to the pathology of Alzheimer's disease. mdpi.comfrontiersin.orgfrontiersin.org Aβ aggregates can lead to neuronal damage, synaptic dysfunction, and cognitive decline. mdpi.comfrontiersin.org Research indicates that compounds structurally related to this compound can inhibit amyloid-beta toxicity and block neurofibrillary tangle formation by inhibiting the phosphorylation of tau protein. Specifically, (-)-clausenamide has been shown to suppress the pathogenesis of Alzheimer's disease by inhibiting amyloid-beta protein-induced intracellular calcium overload and apoptosis. researchgate.net Inhibiting Aβ aggregation is considered a promising therapeutic approach for Alzheimer's disease. frontiersin.orgnih.gov Studies on other natural compounds have demonstrated the ability to inhibit Aβ fibrillization and disaggregate preformed fibrils, suggesting potential mechanisms that might be relevant to this compound's activity. rsc.orgbiomolther.org

Attenuation of Tau Protein Hyperphosphorylation and Neurofibrillary Tangle Formation

Tau protein hyperphosphorylation and the subsequent aggregation into neurofibrillary tangles (NFTs) are key pathological hallmarks of several neurodegenerative diseases, including Alzheimer's disease wikipedia.orgrndsystems.com. Under normal physiological conditions, tau is a microtubule-associated protein that helps stabilize microtubule structure rndsystems.comfrontiersin.org. However, excessive phosphorylation of tau disrupts its binding to microtubules, leading to its detachment and aggregation into insoluble filaments that form NFTs wikipedia.orgrndsystems.comresearchgate.netwikipedia.org. These aggregates are thought to interfere with normal neuronal function and contribute to neurotoxicity rndsystems.comwikipedia.org.

Research indicates that this compound can inhibit the phosphorylation of tau protein researchgate.net. This attenuation of hyperphosphorylation is a crucial step in potentially preventing or reducing the formation of neurofibrillary tangles researchgate.net. By modulating tau phosphorylation, this compound may help maintain microtubule stability and prevent the accumulation of pathological tau species.

Mechanisms of Apoptosis Reduction in Neuronal Cell Models

Apoptosis, or programmed cell death, plays a significant role in the pathogenesis of various neurodegenerative disorders. In neuronal cell models, inappropriate apoptosis can lead to a loss of neuronal populations, contributing to functional decline mdpi.comnih.gov. Mechanisms of apoptosis can involve pathways such as caspase activation and the activity of proteins like PARP mdpi.comnih.govtorvergata.it.

Studies have shown that this compound can reduce apoptosis in neuronal cell models . While the precise mechanisms by which this compound achieves this reduction in apoptosis are still under investigation based on the provided information, the ability to mitigate neuronal cell death is a critical aspect of its potential neuroprotective effects. Other studies in neuronal models of neurodegenerative diseases have explored mechanisms of apoptosis reduction involving the modulation of kinases like AKT1 and SGK1 and the reduction of PARP1 cleavage torvergata.it.

Impact on Mitochondrial Function and Bioenergetics (e.g., Complex I, Complex IV Activity)

Mitochondria are vital organelles responsible for cellular energy production through oxidative phosphorylation, a process involving several protein complexes, including Complex I and Complex IV jneurology.commdpi.com. Mitochondrial dysfunction, characterized by impaired activity of these complexes, is implicated in various diseases and can lead to reduced ATP production and increased oxidative stress jneurology.commdpi.comnih.gov.

Investigations into the biological activities of this compound, specifically its optically active forms, have demonstrated an increase in the activity of mitochondrial complex I and complex IV epo.org. This enhancement in the activity of key components of the electron transport chain suggests that this compound can positively impact mitochondrial function and cellular bioenergetics epo.org. Improved mitochondrial activity can contribute to enhanced energy production and potentially protect against cellular damage associated with mitochondrial dysfunction. The observed increase in complex I and complex IV activity by this compound(+) and (-) indicates a potential mechanism for improving cellular energy status epo.org.

| Compound Isomer | Effect on Mitochondrial Complex I Activity | Effect on Mitochondrial Complex IV Activity |

| This compound(+) | Increased | Increased |

| This compound(-) | Increased | Increased |

Note: Data is based on reported effects of optically active clausenamides, including this compound isomers epo.org.

Structure-Activity Relationship (SAR) Studies in Mechanistic Biology

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how variations in chemical structure influence the biological activity of a compound drugdesign.org. By systematically modifying the structure of a molecule and evaluating the resulting changes in activity, researchers can identify key structural features, or pharmacophores, responsible for its biological effects and gain insights into the mechanisms of molecular target engagement drugdesign.orgfiveable.me.

Stereochemical Influence on Biological Pathway Modulation

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly impact its biological activity uou.ac.inijpsr.com. Different stereoisomers of a compound can exhibit distinct pharmacological profiles, including differences in potency, selectivity, and metabolic fate uou.ac.inijpsr.com.

This compound possesses several stereogenic centers researchgate.net. The synthesis of this compound and its analogs has involved the controlled establishment of these stereogenic centers with high diastereoselectivity researchgate.net. The existence of different stereoisomers, such as enantioenriched epi-neoclausenamide , suggests the potential for stereochemical variations to influence its biological activities and interaction with specific biological pathways. However, detailed studies explicitly linking the specific stereochemistry of this compound isomers to their differential modulation of the biological pathways discussed in this article are not extensively described in the provided information.

Other Documented Bioactivities and Proposed Mechanisms

Beyond its primary areas of study, this compound and related clausenamide (B11721) derivatives exhibit a range of other biological activities. These include potential neuroprotective effects, anti-inflammatory properties, and activity against certain viruses, such as Hepatitis B Virus (HBV). The mechanisms underlying these effects are varied and are actively being investigated.

Mechanistic Basis of Hepatoprotective Effects

This compound, particularly the (+)-(3R,4S,5R,7S)-neoclausenamide enantiomer, has demonstrated hepatoprotective effects researchgate.net. Studies on related compounds like (+)-clausenamide, also found in Clausena lansium, provide insight into potential mechanisms. (+)-clausenamide has shown protective effects against drug-induced liver injury, specifically acetaminophen (B1664979) overdose . Its mechanism involves inhibiting ferroptosis, a form of programmed cell death, by enhancing the Nrf2 signaling pathway . This pathway is crucial for cellular defense against oxidative stress . Key findings indicate that (+)-clausenamide reduces lipid peroxidation and promotes the synthesis of glutathione (B108866) (GSH), a vital antioxidant . In vitro and in vivo studies have confirmed its efficacy in alleviating liver damage and dysfunction associated with hepatotoxic agents . While these findings are specifically for (+)-clausenamide, they suggest that similar mechanisms related to oxidative stress modulation and cell death inhibition could contribute to this compound's hepatoprotective properties.

Investigation of Nematicidal Activity Mechanisms

This compound-A and this compound-B, isolated from the seeds of Clausena lansium, have demonstrated nematicidal activity acs.orgresearchgate.net. Specifically, this compound-A showed inhibitory effects against Panagrellus redivivus with an IC₅₀ value of 3.93 mM at 24 hours nih.govresearchgate.net. Another amide alkaloid from Clausena lansium seeds, lansamide-I, exhibited more potent activity against Panagrellus redivivus with an IC₅₀ value of 0.12 mM at 24 hours researchgate.netnih.govresearchgate.net.

While the precise molecular targets and mechanisms of this compound's nematicidal action are still under investigation, research into other natural nematicides from plants offers potential parallels nih.gov. Many plant-derived nematicides exert their effects through diverse mechanisms, including disrupting nematode nervous systems, inhibiting key enzymes, or damaging cellular structures nih.gov. Further studies are needed to fully elucidate how this compound interacts with nematodes at a molecular level to exert its effects.

Table 1: Nematicidal Activity of this compound-A and Lansamide-I against Panagrellus redivivus

| Compound | Source | Nematode | IC₅₀ (mM) at 24h |

| This compound-A | Clausena lansium seeds | Panagrellus redivivus | 3.93 |

| Lansamide-I | Clausena lansium seeds | Panagrellus redivivus | 0.12 |

Advanced Analytical Techniques for Neoclausenamide Research

Spectroscopic Methods for Stereochemical Assignment and Structure Elucidation

Spectroscopic techniques are fundamental in determining the planar structure and the relative and absolute configurations of complex natural products like Neoclausenamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is indispensable for the structural elucidation of organic compounds emerypharma.comanalis.com.my. For this compound, 1D NMR spectra (H and C NMR) provide information on the types of protons and carbons present, their chemical environments, and their connectivity through spin-spin coupling emerypharma.comanalis.com.my. Analysis of chemical shifts, multiplicities, and coupling constants in H NMR, along with chemical shifts in C NMR, helps in assigning signals to specific nuclei within the molecule emerypharma.com.

Electronic Circular Dichroism (ECD) Calculations

Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for determining the absolute configuration of chiral molecules nih.gov. For this compound and its analogues, experimental ECD spectra can be compared with theoretically calculated ECD spectra for different possible stereoisomers rsc.orgresearchgate.net. The calculations are typically performed using time-dependent density functional theory (TDDFT) nih.govrsc.org. This method involves conformational analysis of the compound to identify stable conformers, followed by calculation of the ECD spectrum for each conformer nih.gov. A Boltzmann average of the calculated spectra is then compared to the experimental ECD spectrum nih.gov. A good agreement between the experimental and calculated spectra allows for the assignment of the absolute configuration nih.govrsc.org. This approach has been successfully applied to assign the absolute configurations of compounds structurally related to this compound rsc.org.

Application of Mosher's Method for Absolute Configuration

Mosher's method is a widely used NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines researchgate.netlibretexts.org. This method involves the derivatization of the chiral center with enantiomerically pure Mosher's reagents, typically (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) researchgate.netlibretexts.org. The resulting diastereomeric esters or amides exhibit different NMR chemical shifts for protons near the chiral center due to anisotropic effects of the phenyl group researchgate.netlibretexts.org. By analyzing the differences in chemical shifts (Δδ) between the (R)- and (S)-MTPA derivatives, the absolute configuration of the original chiral center can be deduced based on empirical rules researchgate.netlibretexts.org. This method has been applied in the stereochemical analysis of natural products, including those with structural similarities to this compound rsc.orgrsc.org.

Utilization of Snatzke's Method for Absolute Configuration

Snatzke's method, specifically the exciton (B1674681) chirality method using induced circular dichroism (ICD), is another technique employed for determining the absolute configuration, particularly for molecules containing vicinal diols or other suitable chromophores mdpi.com. This method involves the formation of a complex between the chiral molecule and a transition metal complex, such as dimolybdenum tetraacetate mdpi.com. The induced CD spectrum of the complex provides information about the absolute configuration of the chiral centers near the complexation site mdpi.com. The sign of the Cotton effect observed in the induced CD spectrum is correlated to the helicity of the formed complex, which in turn relates to the absolute configuration rsc.orgmdpi.com. Snatzke's method has been utilized in the stereochemical determination of natural products, including those isolated from the same plant genus as this compound rsc.orgscispace.com.

NOESY Correlations for Relative Configuration Determination

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that provides information about through-space spatial proximity between nuclei libretexts.org. Unlike COSY, which shows through-bond connectivity, NOESY correlations arise from the Nuclear Overhauser Effect (NOE), which is dependent on the distance between nuclei in space libretexts.org. By observing NOESY cross-peaks between protons, the relative orientation of different parts of the molecule can be determined libretexts.orgnih.gov. This is particularly useful for assigning the relative configuration of chiral centers within a molecule libretexts.orgnih.gov. Strong NOESY correlations between protons on different stereocenters indicate that these protons are spatially close, helping to establish their relative stereochemical relationships (e.g., syn or anti, cis or trans) libretexts.orgnih.gov. NOESY correlations have been used to establish the relative configurations of natural products, including those related to this compound rsc.orgrsc.orgresearchgate.netresearchgate.net.

Chromatographic Methods for Enantiomeric Resolution and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, particularly for resolving its enantiomers and assessing its purity.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis and purification of organic compounds numberanalytics.com. For chiral compounds like this compound, chiral HPLC is employed for the separation of enantiomers numberanalytics.comnih.gov. This involves using a chiral stationary phase (CSP) that can selectively interact with each enantiomer, leading to different retention times and thus separation numberanalytics.comnih.gov. Various chiral stationary phases and mobile phase compositions can be tested to achieve optimal resolution of the enantiomers nih.gov. Chiral HPLC is also used to determine the enantiomeric excess (ee) or enantiomeric ratio (e.r.) of a sample, which is a measure of its optical purity nih.govuma.es.

Chromatographic methods, including HPLC and Thin-Layer Chromatography (TLC), are also routinely used for assessing the purity of this compound samples researchgate.netnih.govchromforum.org. Purity assessment by chromatography typically involves comparing the chromatogram of the sample to that of a pure standard or using techniques like peak area percentage analysis chromforum.org. For HPLC, diode array detection (DAD) can be used to assess the spectral purity of a peak, ensuring that it corresponds to a single compound and is not a co-elution of multiple components chromatographyonline.comlcms.cz. The absence of significant peaks other than that of this compound in the chromatogram indicates a high level of purity chromforum.org.

Here is a table of the mentioned compound and its PubChem CID:

| Compound Name | PubChem CID |

| This compound | 128412 |

While specific detailed data tables for this compound from the search results were limited to general descriptions of analytical methods applied to it and related compounds, the principles and applications of these techniques as described are directly relevant to this compound research. For instance, a study on epithis compound, an analogue, provides specific HPLC conditions for enantiomeric separation, demonstrating the practical application of these methods nih.gov.

Example Data Table (Illustrative, based on search result nih.gov for epithis compound):

| Chromatographic Parameter | Value |

| Column | Chiralcel OJ-H |

| Mobile Phase | n-hexane/isopropanol (B130326) (75:25, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Temperature | 25°C |

| Separation Time | 8 min |

| Enantiomeric Ratio (-:+) | 98.7:1.3 (for synthetic (-)-epithis compound) nih.gov |

| Enantiomeric Ratio (+:-) | 99.3:0.7 (for synthetic (+)-epithis compound) nih.gov |

This table illustrates the type of detailed research findings that chromatographic methods can provide for this compound analogues, and similar data would be generated for this compound itself.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique employed for the separation of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. This method is particularly valuable in the study of chiral compounds like this compound, which can exist as different enantiomers. Chiral HPLC allows for the resolution of these enantiomers and the determination of their individual concentrations and optical purity.

Research has demonstrated the application of Chiral HPLC for the resolution of epithis compound enantiomers, an epimer of this compound. Various chiral stationary phases (CSPs) have been investigated to achieve effective separation . A study comparing different CSPs found that a Chiralcel OJ-H column provided good separation of the epithis compound racemate .

Optimization of the mobile phase composition is critical for achieving satisfactory chromatographic separation. For the separation of epithis compound enantiomers on a Chiralcel OJ-H column, a mobile phase composed of n-hexane and isopropanol (IPA) in a volumetric ratio of 75/25 was found to be effective . Typical analytical conditions included a flow rate of 1.0 mL/min, detection at a wavelength of 210 nm, and a column temperature of 25°C .

Chiral HPLC is utilized not only for separating enantiomers but also for determining their optical purity, often expressed as the enantiomeric ratio (e.r.). Using the optimized Chiral HPLC method, the enantiomeric ratios of synthetic (-)-epithis compound and (+)-epithis compound were determined to be 1.3(+):98.7(−) and 99.3(+):0.7(−), respectively . The technique has also been applied to the chiral analysis of this compound itself.

The successful application of Chiral HPLC provides valuable data on the stereochemical composition of this compound and its derivatives, which is essential for understanding their properties and behavior.

Detailed Research Findings: Epithis compound Enantiomeric Separation by Chiral HPLC

A specific study focused on the preparation and enantiomeric separation of epithis compound racemate utilized Chiral HPLC to assess optical purity . The research compared two chiral stationary phases and tested different mobile phase compositions . The optimal conditions identified for the separation of epithis compound enantiomers are summarized in the table below.

| Parameter | Condition |

| Stationary Phase | Chiralcel OJ-H |

| Mobile Phase | n-hexane/Isopropanol (75/25, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 210 nm |

| Temperature | 25°C (298.15 K) |

| Sample | Epithis compound racemate |

| Enantiomeric Ratio (-) | 1.3(+) : 98.7(-) |

| Enantiomeric Ratio (+) | 99.3(+) : 0.7(-) |

These findings highlight the effectiveness of Chiral HPLC under specific conditions for resolving the enantiomers of epithis compound and quantifying their proportions .

Future Research Directions and Unresolved Questions in Neoclausenamide Chemistry and Biology

Elucidation of Remaining Biosynthetic Pathway Steps

While some insights into the biosynthesis of related Clausena alkaloids exist, the precise steps leading to Neoclausenamide are not fully understood mdpi.comsci-hub.ru. Research suggests that clausenamide (B11721) biosynthesis may involve a polyketide pathway thieme-connect.de. Further studies are needed to identify the specific enzymes, intermediates, and genetic machinery involved in the conversion of precursors to this compound. Elucidating these steps could pave the way for biotechnological production or the synthesis of novel analogs through biosynthetic engineering.

Comprehensive Identification of Primary Molecular Targets

Although this compound and its derivatives, such as clausenamide, have been studied for their effects on the nervous system, the comprehensive identification of their primary molecular targets remains an area of active research researchgate.net. Studies on clausenamide suggest multi-target actions, including modulation of intracellular calcium levels, the cholinergic system, and signaling pathways like ERK and CREB, which are involved in learning and memory researchgate.netresearchgate.net. However, the specific proteins or receptors that this compound directly interacts with to exert its observed biological effects require further investigation researchgate.net. Advanced techniques such as chemoproteomics, target deconvolution strategies, and CRISPR-based screening could be employed to identify these targets with higher precision editco.biodrughunter.combioplatforms.com. Identifying the primary targets is crucial for understanding the compound's mechanism of action and for the rational design of more potent and selective derivatives.

Development of Novel and More Efficient Synthetic Methodologies

The synthesis of this compound and its stereoisomers has been a subject of chemical research, with various approaches reported researchgate.netsci-hub.ruxmu.edu.cn. However, the development of novel, more efficient, and environmentally friendly synthetic methodologies is still a critical area for future work mdpi.comnih.gov. Current methods may involve multiple steps or utilize harsh reagents. Future research could explore asymmetric synthesis routes, catalytic approaches, or flow chemistry techniques to improve yield, reduce waste, and facilitate the production of specific enantiomers of this compound and its analogs for further biological evaluation researchgate.netresearchgate.netacs.org.

Exploration of Undiscovered or Underexplored Mechanistic Pathways

While some signaling pathways potentially modulated by clausenamide derivatives have been identified, the full spectrum of mechanistic pathways influenced by this compound is likely not yet completely understood researchgate.net. Future research should delve deeper into the cellular and molecular events triggered by this compound binding to its targets. This could involve investigating its effects on other neurotransmitter systems, ion channels, enzyme activities, or gene expression profiles. Exploring potential antioxidant or anti-inflammatory mechanisms, similar to those observed for other natural products, could also reveal additional therapeutic potential core.ac.ukresearchgate.netmdpi.com. Understanding these complex interactions is essential for fully appreciating the pharmacological profile of this compound.

Application of Advanced Computational Chemistry and in silico Approaches in this compound Research

Computational chemistry and in silico approaches offer powerful tools to complement experimental research on this compound researchgate.netuit.noibri.org.inresearchgate.net. Future research can significantly benefit from applying these methods to address unresolved questions. This includes using molecular docking and dynamics simulations to predict and analyze the binding interactions of this compound with potential protein targets, aiding in target identification and validation mdpi.commdpi.com. Quantitative Structure-Activity Relationship (QSAR) studies can be employed to design and predict the activity of novel this compound analogs before their synthesis researchgate.net. Furthermore, in silico tools can be used to predict pharmacokinetic properties, metabolic pathways, and potential toxicity, guiding lead optimization and reducing the need for extensive experimental testing researchgate.netajol.infojstar-research.com. The application of advanced algorithms, including machine learning and AI, holds promise for accelerating the discovery and understanding of this compound's properties and potential applications ibri.org.inresearchgate.net.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.